Dibutyl tetrachlorophthalate
Overview
Description
Dibutyl tetrachlorophthalate is a chemical compound with the molecular formula C16H18Cl4O4 and a molecular weight of 416.12 g/mol . It is a chlorinated derivative of dibutyl phthalate, known for its use as a plasticizer in various industrial applications . This compound is characterized by its pale yellow color and oily form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl tetrachlorophthalate can be synthesized through the esterification of tetrachlorophthalic anhydride with butanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor where tetrachlorophthalic anhydride and butanol are mixed with a catalyst. The mixture is heated to a specific temperature to ensure complete reaction, and the product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Dibutyl tetrachlorophthalate undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Tetrachlorophthalic acid and butanol.
Oxidation: Tetrachlorophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl tetrachlorophthalate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of dibutyl tetrachlorophthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism . It affects the hypothalamic-pituitary-gonadal axis, leading to potential neurological and reproductive disorders . Additionally, it can induce apoptosis and neurotoxicity through the activation of the aryl hydrocarbon receptor .
Comparison with Similar Compounds
- Dibutyl phthalate
- Diisobutyl phthalate
- Butyl benzyl phthalate
- Di-n-pentyl phthalate
- Di(2-ethylhexyl) phthalate
- Di-n-octyl phthalate
- Di-isononyl phthalate
- 1,2-diisodecyl ester
Uniqueness: Dibutyl tetrachlorophthalate is unique due to its chlorinated structure, which imparts distinct chemical properties such as increased resistance to hydrolysis and oxidation compared to non-chlorinated phthalates . This makes it particularly useful in applications requiring enhanced stability and durability .
Properties
IUPAC Name |
dibutyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-10(16(22)24-8-6-4-2)12(18)14(20)13(19)11(9)17/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYWSKLOYGOGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062788 | |
Record name | Dibutyl tetrachlorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3015-66-5 | |
Record name | 1,2-Dibutyl 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3015-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl tetrachlorophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003015665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyl tetrachlorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl tetrachlorophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTYL TETRACHLOROPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9B8SCS6G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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